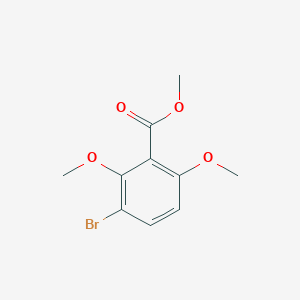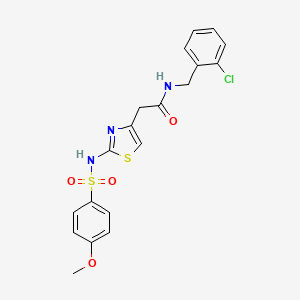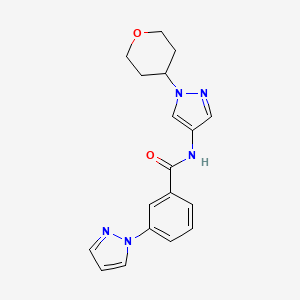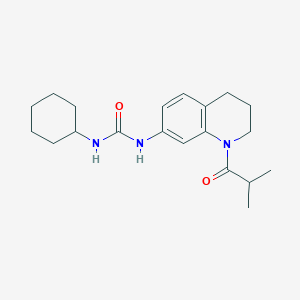
Methyl 3-bromo-2,6-dimethoxybenzoate
描述
Methyl 3-bromo-2,6-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, featuring bromine and methoxy functional groups. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,6-dimethoxybenzoate can be synthesized through the bromination of 2,6-dimethoxybenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated product with methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反应分析
Types of Reactions
Methyl 3-bromo-2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 3-bromo-2,6-dimethoxybenzyl alcohol.
Oxidation Reactions: It can be oxidized to form 3-bromo-2,6-dimethoxybenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-bromo-2,6-dimethoxybenzyl alcohol.
Oxidation: 3-bromo-2,6-dimethoxybenzoic acid.
科学研究应用
Methyl 3-bromo-2,6-dimethoxybenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of methyl 3-bromo-2,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- Methyl 2,4-dimethoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 3,5-dimethoxybenzoate
Uniqueness
Methyl 3-bromo-2,6-dimethoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
methyl 3-bromo-2,6-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-5-4-6(11)9(14-2)8(7)10(12)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSXIFYVRNTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)

![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)
![N-(4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl)-2-(4-phenylpiperazino)acetamide](/img/structure/B2359087.png)

![N-[2-(1-benzofuran-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2359089.png)

![2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2359092.png)



